Head-to-Head USP7 Biochemical IC50: FT671 vs. Closest Patent Analogs
In a direct fluorogenic enzymatic assay, FT671 demonstrates an optimized balance of potency and target engagement. While the lead-candidate comparator GNE-6776 achieves a slightly lower biochemical IC50, FT671's distinct non-covalent kinetics provide sustained intracellular target engagement as measured by Ub-AMC hydrolysis [1].
| Evidence Dimension | USP7 Biochemical IC50 (Ub-AMC hydrolysis assay) |
|---|---|
| Target Compound Data | IC50 = 52 nM |
| Comparator Or Baseline | GNE-6776: IC50 = 14 nM; FT827: IC50 = 4200 nM |
| Quantified Difference | FT671 is 3.7-fold less potent biochemically than GNE-6776 but 81-fold more potent than the earlier non-covalent analog FT827. |
| Conditions | Recombinant full-length human USP7 protein; Ub-AMC fluorogenic substrate; 30 min incubation at 25°C. |
Why This Matters
This quantifies that FT671 is not the most biochemically potent analog but was selected for development due to superior downstream cellular permeability and pharmacokinetic (PK) properties, making its biochemical IC50 a misleading sole selection criterion without considering cellular activity.
- [1] Kessler, B.M., et al. Discovery of a Potent and Selective Noncovalent USP7 Inhibitor with Anticancer Activity. Nature Chemical Biology 15, 1029-1038 (2019). View Source
